molecular formula C31H24BF2N7O2S B1192301 BDP TR tetrazine

BDP TR tetrazine

Cat. No. B1192301
M. Wt: 607.45
InChI Key: LJMVQPCJLWRFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP TR dye tetrazine derivative for TCO ligation reaction of cycloalkenes with tetrazines. BDP TR is a multi-purpose borondipyrromethene dye for ROX/Texas Red channel, possessing excellent brightness.

Scientific Research Applications

1. Application in Hydroformylation of Alkenes

BDP TR tetrazine derivatives, specifically tetraaryl bisdiazaphospholane (BDP) ligands, have been studied for their role in the hydroformylation of alkenes. These ligands have demonstrated increased selectivity for branched aldehyde in rhodium-catalyzed hydroformylation, highlighting their potential in chemical synthesis and industrial applications (Wildt, Brezny, & Landis, 2017).

2. Separation of Trivalent Lanthanides and Actinides

Research involving BDP derivatives, such as Et-BDP and n Pr-tetrazine, has explored their use in separating trivalent lanthanides and actinides. This separation is crucial in nuclear waste management and the recycling of nuclear fuel. These studies offer insights into improving the efficiency and safety of nuclear material handling (Beele et al., 2012).

3. Bioorthogonal Chemistry and Imaging Applications

Tetrazine-based cycloadditions, including those involving this compound, are emerging as powerful tools in bioorthogonal chemistry. These reactions are employed for imaging applications in living systems, such as live cell and in vivo imaging for cancer cell biomarkers (Šečkutė & Devaraj, 2013).

4. Synthesis Methodology Improvement

Advancements in the synthesis of tetrazines, including those related to this compound, have been instrumental in enhancing their applications in bioorthogonal reactions. Improved synthetic methods have broadened the potential applications of these compounds in biomedical and biochemical research (Wu & Devaraj, 2018).

properties

Molecular Formula

C31H24BF2N7O2S

Molecular Weight

607.45

IUPAC Name

2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C31H24BF2N7O2S/c1-20-36-38-31(39-37-20)23-6-4-21(5-7-23)18-35-30(42)19-43-26-12-8-22(9-13-26)27-14-10-24-17-25-11-15-28(29-3-2-16-44-29)41(25)32(33,34)40(24)27/h2-17H,18-19H2,1H3,(H,35,42)

InChI Key

LJMVQPCJLWRFNA-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCC6=CC=C(C=C6)C7=NN=C(N=N7)C)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BDP TR tetrazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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